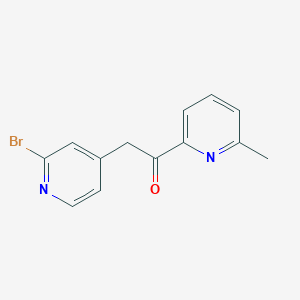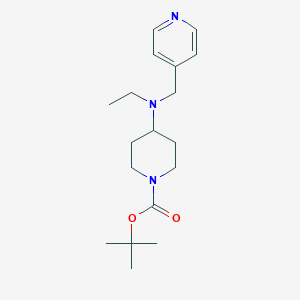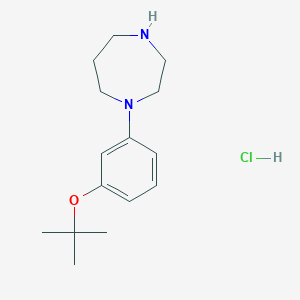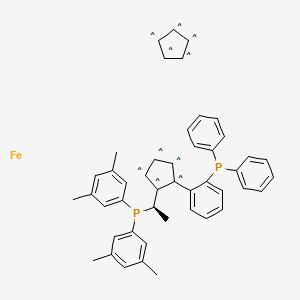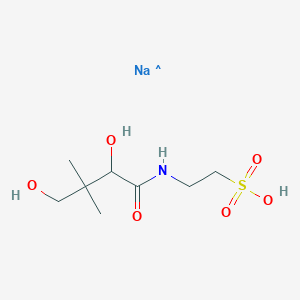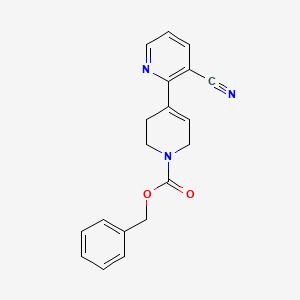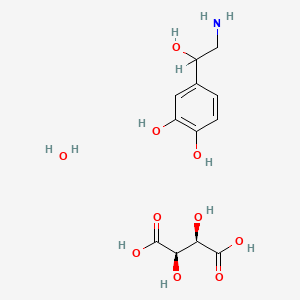
Norepinephrine L-bitartrate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norepinephrine L-bitartrate hydrate is a complex organic compound with significant applications in various scientific fields This compound consists of two primary components: 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol and (2R,3R)-2,3-dihydroxybutanedioic acid, which are combined in a hydrated form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the reaction of catechol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a temperature of around 80°C. The product is then purified through recrystallization.
(2R,3R)-2,3-dihydroxybutanedioic acid, also known as tartaric acid, is commonly obtained from natural sources such as grapes. It can also be synthesized through the oxidation of maleic acid using potassium permanganate as an oxidizing agent.
Industrial Production Methods
In industrial settings, the production of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The compound is then isolated and purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium dichromate.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
Norepinephrine L-bitartrate hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline: Structurally similar but with different functional groups.
Dopamine: Shares the catechol structure but differs in the side chain.
Norepinephrine: Similar in structure but with distinct biological functions.
Uniqueness
Norepinephrine L-bitartrate hydrate is unique due to its combination of catechol and tartaric acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C12H19NO10 |
|---|---|
Peso molecular |
337.28 g/mol |
Nombre IUPAC |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t;1-,2-;/m.1./s1 |
Clave InChI |
LNBCGLZYLJMGKP-UACZKNEHSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
SMILES isomérico |
C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
SMILES canónico |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


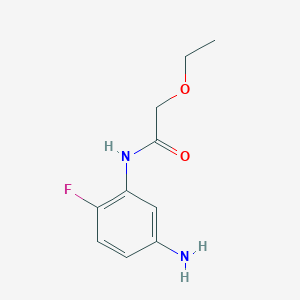
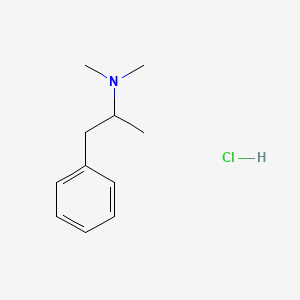
![Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B1645075.png)
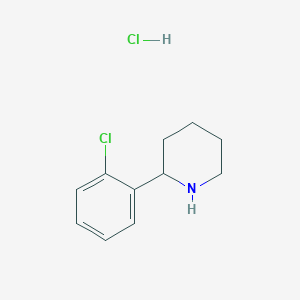
![5-Chloro-2-[(1,1-dioxido-1-benzothiophen-3-yl)oxy]aniline](/img/structure/B1645084.png)
